

4-Isopropylphenoxyacetic acid solubility data

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Compound of Interest

Compound Name: 4-Isopropylphenoxyacetic acid

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An In-Depth Technical Guide to the Solubility of **4-Isopropylphenoxyacetic Acid**

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of **4-Isopropylphenoxyacetic acid**. Moving beyond a simple data sheet, this document elucidates the core physicochemical principles governing the solubility of this compound and presents detailed, field-proven protocols for its empirical determination. We explore both thermodynamic and kinetic solubility, offering step-by-step methodologies for equilibrium shake-flask experiments and subsequent analytical quantification via High-Performance Liquid Chromatography (HPLC). The influence of pH, solvent polarity, and temperature is discussed in the context of the molecule's structure, including its acidic pKa. This guide is designed to equip researchers with the foundational knowledge and practical workflows required to accurately measure, interpret, and manipulate the solubility of **4-Isopropylphenoxyacetic acid** in various solvent systems, a critical parameter in pharmaceutical research and development.

Introduction and Physicochemical Profile

4-Isopropylphenoxyacetic acid (CAS No: 1643-16-9) is an organic compound with the molecular formula $C_{11}H_{14}O_3$.^{[1][2]} Its structure consists of a phenoxyacetic acid core substituted with an isopropyl group at the para position of the phenyl ring. This substitution pattern imparts specific physicochemical properties that are critical determinants of its solubility and, consequently, its behavior in both chemical and biological systems.

Understanding the solubility of a compound is fundamental in drug development, as it directly influences bioavailability, formulation strategies, and therapeutic efficacy.^[3] Poor aqueous

solubility is a major hurdle in the development of many active pharmaceutical ingredients (APIs).[4] This guide provides the theoretical and practical framework for investigating this critical property for **4-Isopropylphenoxyacetic acid**.

A summary of its key physicochemical properties is presented below.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1][2]
Molecular Weight	194.23 g/mol	[2][5]
Melting Point	85-87 °C	[2][5]
Appearance	Off-white to light yellow solid	[5]
pKa (Predicted)	3.21 ± 0.10	[5]
XlogP (Predicted)	2.7	[6]

The predicted pKa of ~3.21 indicates that **4-Isopropylphenoxyacetic acid** is a weak acid.[5] This is a crucial piece of information, as the ionization state of the carboxylic acid group will dramatically change with pH, thereby governing its solubility in aqueous media. At a pH above its pKa, the compound will deprotonate to form the more soluble carboxylate anion.[7] The predicted XlogP value of 2.7 suggests a moderate lipophilicity, indicating that it will have appreciable solubility in various organic solvents.[6]

Principles of Solubility: A Theoretical Framework

The solubility of **4-Isopropylphenoxyacetic acid** is governed by the interplay between its molecular structure and the properties of the solvent. The guiding principle is "like dissolves like," which refers to the polarity of the solute and solvent.[7]

- **Polarity and Hydrogen Bonding:** The molecule possesses a polar carboxylic acid group (-COOH) capable of acting as both a hydrogen bond donor and acceptor. The ether linkage (-O-) also contributes to its polarity. These features suggest solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone).

- **Non-Polar Characteristics:** The isopropyl-substituted phenyl ring is non-polar and lipophilic. This part of the molecule will interact favorably with non-polar organic solvents like hydrocarbons.[\[7\]](#)
- **Influence of pH:** As a carboxylic acid, its aqueous solubility is highly pH-dependent. In acidic solutions ($\text{pH} < \text{pKa}$), the compound exists primarily in its neutral, less soluble form. In basic solutions ($\text{pH} > \text{pKa}$), it deprotonates to form the highly water-soluble 4-isopropylphenoxacetate salt. This behavior is a cornerstone of its qualitative analysis.[\[8\]](#)[\[9\]](#)
- **Effect of Temperature:** For most solid solutes, solubility increases with temperature.[\[7\]](#) This relationship is fundamental to purification techniques like recrystallization and must be carefully controlled during experimental solubility determination to ensure data accuracy and reproducibility.[\[10\]](#)

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions of temperature and pressure.[\[11\]](#) The "shake-flask" method is the gold-standard technique for its determination.[\[10\]](#)

Detailed Protocol: Shake-Flask Method

This protocol describes a robust method for determining the equilibrium solubility of **4-Isopropylphenoxyacetic acid**. The core principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved compound in the supernatant.

Materials:

- **4-Isopropylphenoxyacetic acid** (solid)
- Selected solvent(s) (e.g., Water, Phosphate Buffered Saline pH 7.4, Ethanol, Methanol, Acetonitrile)
- Glass vials with screw caps

- Orbital shaker or rotator with temperature control
- Syringe filters (e.g., 0.22 μm PVDF or PTFE, selected for solvent compatibility)
- Syringes
- Calibrated analytical balance
- Volumetric flasks and pipettes
- HPLC system with UV detector

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **4-Isopropylphenoxyacetic acid** to a glass vial. The key is to ensure that undissolved solid remains visible throughout the experiment, confirming that the resulting solution is saturated. A common starting point is to add ~5-10 mg of the compound to 1 mL of the chosen solvent.
- Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or rotator. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to ensure equilibrium is reached. For many compounds, 24 to 48 hours is adequate, but this should be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm the concentration has plateaued.[\[10\]](#)
- Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to let the excess solid settle.
- Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom of the vial.
- Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. Discard the first few drops of the filtrate to avoid any potential adsorption losses onto the filter membrane.

- **Dilution:** Accurately dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
- **Quantification:** Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of **4-Isopropylphenoxyacetic acid**.
- **Solid Phase Characterization:** After the experiment, it is good practice to recover the remaining solid and analyze it (e.g., by XRPD or DSC) to confirm that no phase change, such as the formation of a solvate or a different polymorphic form, has occurred during the experiment.^[12]

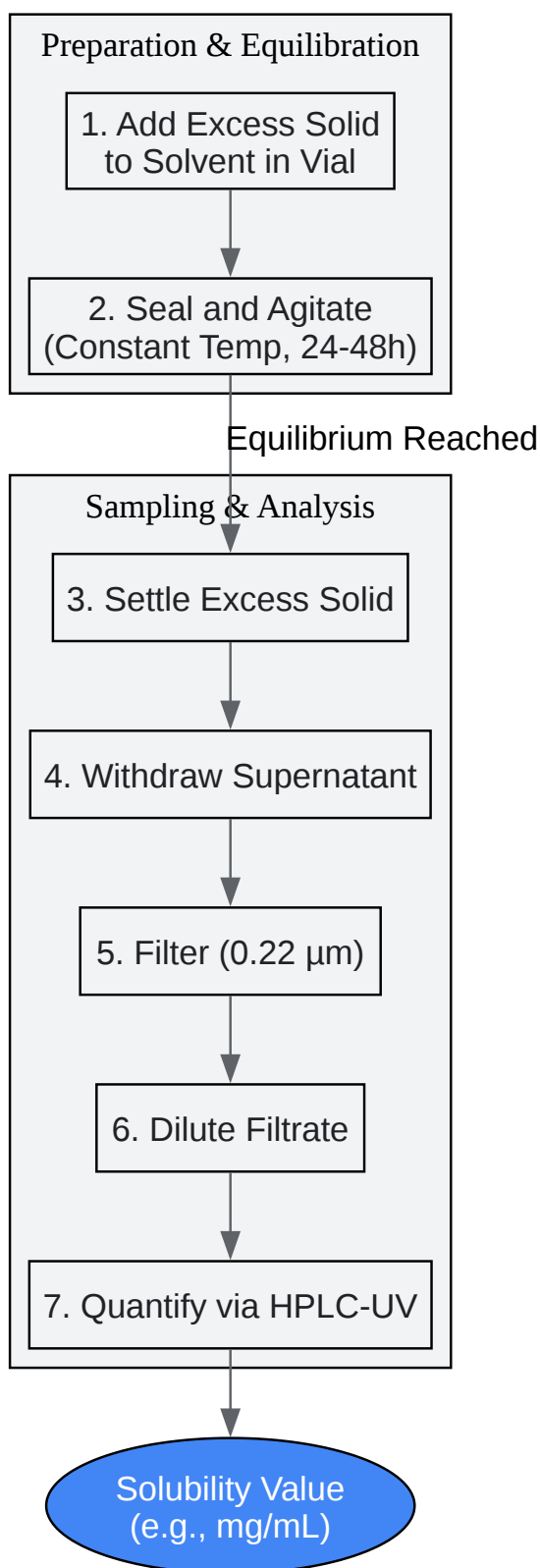
Analytical Quantification: HPLC-UV Method Development

A reverse-phase HPLC method with UV detection is a standard and reliable technique for quantifying the concentration of **4-Isopropylphenoxyacetic acid**.^[3]

- **Column:** C18 column (e.g., 4.6 x 150 mm, 5 μ m)
- **Mobile Phase:** A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acidic buffer ensures the carboxylic acid is protonated for consistent retention.
- **Detection:** UV detector set to a wavelength of maximum absorbance for the compound (determined by a UV scan).
- **Calibration:** Prepare a series of standard solutions of **4-Isopropylphenoxyacetic acid** of known concentrations and generate a calibration curve by plotting peak area versus concentration.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental processes for determining the solubility of **4-Isopropylphenoxyacetic acid**.



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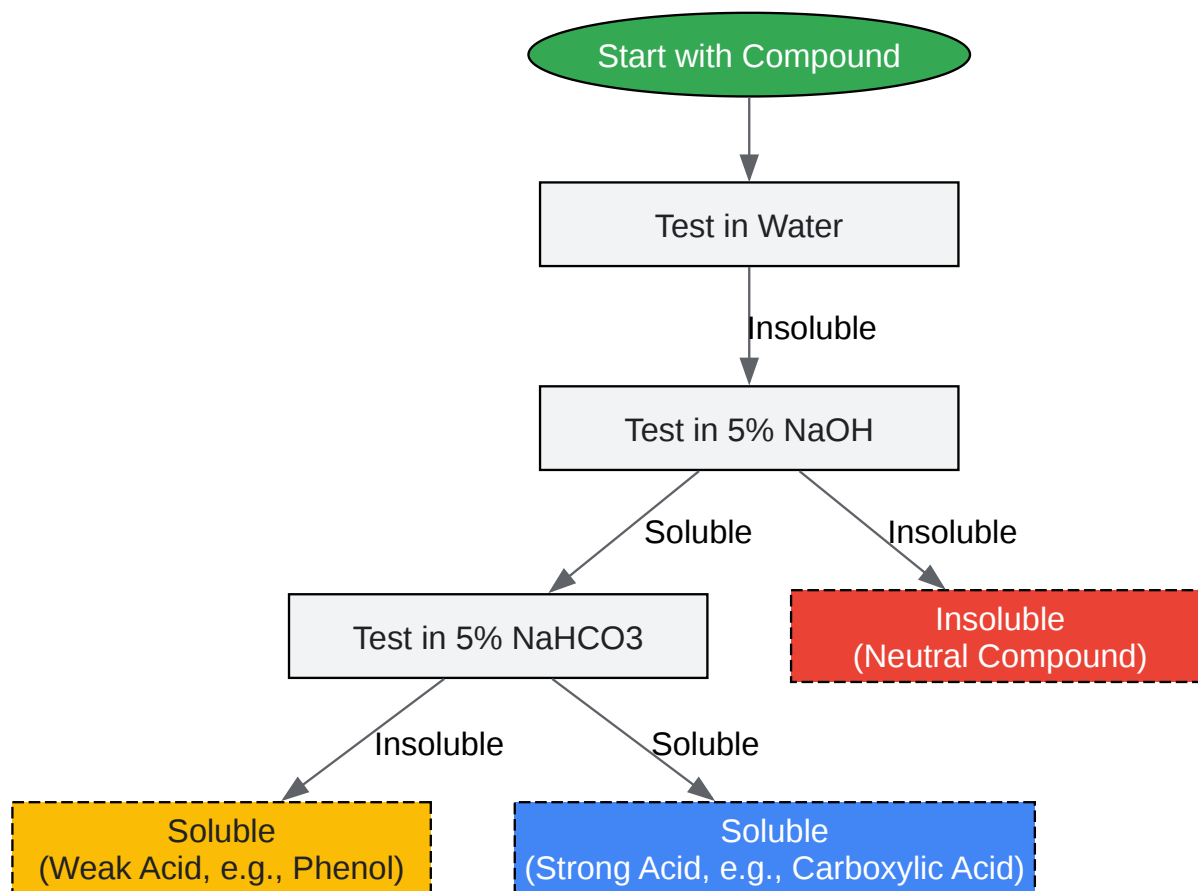
Caption: Workflow for Thermodynamic Solubility Determination.

Qualitative Solubility Analysis

A qualitative analysis provides rapid and valuable information about the functional groups and general nature of a compound.^[13] This can be performed using a simple series of tests with common laboratory reagents.^{[9][14]}

Protocol:

- **Water Solubility:** Add ~25 mg of the compound to 0.75 mL of water. Shake vigorously. If it dissolves, it is water-soluble. Given its structure, **4-Isopropylphenoxyacetic acid** is expected to be sparingly soluble or insoluble in water.^[13]
- **5% NaOH Solubility:** If insoluble in water, add ~25 mg to 0.75 mL of 5% NaOH solution. As a carboxylic acid, it is expected to react and dissolve readily in a strong base.^[8]
- **5% NaHCO₃ Solubility:** If soluble in NaOH, test its solubility in 5% sodium bicarbonate solution. Strong acids like carboxylic acids are typically soluble in this weak base, while weaker acids like most phenols are not.^[14] **4-Isopropylphenoxyacetic acid** is expected to be soluble.
- **5% HCl Solubility:** Test solubility in 5% HCl. The compound should be insoluble as it has no basic functional groups to be protonated.^[13]



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Caption: Logic Diagram for Qualitative Solubility Testing.

Conclusion

This guide has detailed the essential theoretical and practical considerations for determining the solubility of **4-Isopropylphenoxyacetic acid**. While specific quantitative data is best generated empirically within the context of a specific research question, the provided physicochemical properties, experimental protocols, and analytical methods form a comprehensive framework for this task. Accurate solubility data is indispensable for the rational design of formulations and for predicting the in vivo behavior of potential drug candidates. The methodologies described herein are robust, grounded in established scientific principles, and designed to yield reliable and reproducible results for professionals in the field.

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